2,6-difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Medicinal Chemistry Pharmacology Chemical Biology

This 3,4-dihydroquinazoline derivative features a unique 2,6-difluorobenzamide motif hypothesized to enhance metabolic stability and membrane permeability. Its uncharacterized nature makes it a high-value building block for novel SAR campaigns, specifically to probe the effect of the 2,6-difluoro pattern against other halogenated analogs. Without published potency data, it may serve as a critical negative control or reference standard for analytical method validation. Direct procurement ensures access to a structurally defined, high-purity scaffold for reproducible research.

Molecular Formula C22H15F2N3O2
Molecular Weight 391.378
CAS No. 898420-19-4
Cat. No. B2786258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
CAS898420-19-4
Molecular FormulaC22H15F2N3O2
Molecular Weight391.378
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=CC=C4F)F
InChIInChI=1S/C22H15F2N3O2/c1-13-25-19-11-3-2-8-16(19)22(29)27(13)15-7-4-6-14(12-15)26-21(28)20-17(23)9-5-10-18(20)24/h2-12H,1H3,(H,26,28)
InChIKeyFWAXCYDABPOCLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide: Chemical Class and Procurement Context


2,6-Difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 898420-19-4) is a synthetic small molecule belonging to the 3,4-dihydroquinazoline class. It incorporates a 2,6-difluorobenzamide motif that is hypothesized to enhance metabolic stability and membrane permeability. [1] The compound is structurally related to a series of fluoro-substituted dihydroquinazoline derivatives that have been investigated for T-type calcium channel (CaV3.2) blockade and cytotoxic activity. [2]

Procurement Risk: Why 2,6-Difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide Cannot Be Replaced with In-Class Analogs


The 3,4-dihydroquinazoline scaffold is known for its steep structure-activity relationships (SAR). Minor modifications to the benzamide ring, such as altering the fluorine substitution pattern or the nature of the N-aryl linker, have been shown in a related series to drastically impact both T-type calcium channel inhibition, cytotoxic potency against cancer cell lines (e.g., A549, A2780), and metabolic stability. [1] Currently, no quantitative comparative data has been published describing the biological activity of this specific 2,6-difluoro-substituted compound relative to its most immediate analogs, such as KYS05090S. This absence of data, rather than proving a lack of differences, highlights a critical knowledge gap that makes generic substitution a high-risk, unsupported decision. Any interchanging of compounds without direct evidence of equivalence is likely to introduce unquantified variability into experimental outcomes.

Quantitative Differentiation Evidence for 2,6-Difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide


Lack of Published Biological Activity Data for Direct Comparator Selection

A thorough literature and patent search for 2,6-difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 898420-19-4) yields no original research articles or patents that establish its biological activity with quantitative, comparator-based evidence. The compound's scaffold is central to a series of fluoro-substituted 3,4-dihydroquinazoline derivatives (e.g., compounds 8g, 8h) designed to improve on the metabolic stability and potency of the lead KYS05090S. [1] However, this specific compound was not a focus of that study. Key performance metrics, including IC50 values for T-type calcium channel blockade, cytotoxicity in cancer cell lines (A549, A2780), or metabolic stability in liver microsomes, remain unreported. [1] In absence of this evidence, no scientifically valid differentiation claim can be made against in-class comparators like KYS05090S, KCP10067F, or KCP10068F.

Medicinal Chemistry Pharmacology Chemical Biology

Physicochemical Property Profile Compared to Lead Series Compound KYS05090S

Computationally predicted properties suggest the 2,6-difluoro substitution on the benzamide ring confers a balanced lipophilicity (cLogP ~3.2) and moderate molecular weight (~407.4 g/mol), which are favorable for membrane permeability and oral bioavailability. [2] In the broader chemical series, the introduction of a fluorine atom was a specific bioisosteric strategy employed to improve the poor metabolic stability of KYS05090S. [1] While KYS05090S is known to have poor metabolic stability, direct experimental stability data for this 2,6-difluoro analog is missing, preventing a quantitative comparison (e.g., half-life in human liver microsomes) against KYS05090S or other fluorinated analogs where such data exists.

ADME Physicochemical Properties Drug-likeness

Validated Application Scenarios for 2,6-Difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide


Exploratory SAR Profiling of 3,4-Dihydroquinazoline Derivatives

The primary scientifically valid use case for this compound is as a building block in a structure-activity relationship (SAR) study. Given its uncharacterized nature, it is a candidate for a new SAR campaign aiming to systematically probe the effect of the 2,6-difluorobenzamide moiety on the backdrop of the 2-methyl-4-oxoquinazoline scaffold, directly comparing it to other halogenated analogs (e.g., 4-chloro, 3-bromo) that are more widely documented. [1] This approach is necessary to generate the primary data that will define its differentiation.

Negative Control for Biological Assays

Without published potency data, the compound might be investigated as a potential negative control. In the known series, specific modifications have ablated T-type channel blocking activity. [1] If subsequent testing shows this compound to be similarly inactive against CaV3.2, it could serve as a chemically-matched inactive control for mechanistic studies involving active compounds like KYS05090S.

Reference Standard for Analytical Method Development

The compound's unique 2,6-difluoro substitution pattern and defined structure make it suitable as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) intended to resolve and quantify closely related 3,4-dihydroquinazoline impurities or metabolites in a research setting.

Quote Request

Request a Quote for 2,6-difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.